PEDttHD
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Overview
Description
Poly(3,4-ethylenedioxythiophene) is a conducting polymer known for its excellent electrical conductivity, stability, and transparency. It is widely used in various electronic and optoelectronic applications due to its unique properties. This compound is often paired with poly(styrene sulfonic acid) to enhance its processability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(3,4-ethylenedioxythiophene) can be synthesized through chemical or electrochemical polymerization of the monomer 3,4-ethylenedioxythiophene. The chemical polymerization involves the use of oxidizing agents such as iron(III) chloride or ammonium persulfate in an aqueous or organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, poly(3,4-ethylenedioxythiophene) is often produced by in situ polymerization of the monomer on the desired substrate. This method allows for the direct formation of thin films or coatings, which are essential for applications in electronics and optoelectronics .
Chemical Reactions Analysis
Types of Reactions: Poly(3,4-ethylenedioxythiophene) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the polymer’s electrical and optical properties, making it suitable for different applications .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as iron(III) chloride or ammonium persulfate are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the polymer.
Substitution: Various functional groups can be introduced into the polymer chain through substitution reactions, enhancing its properties.
Major Products Formed: The major products formed from these reactions include modified poly(3,4-ethylenedioxythiophene) with enhanced conductivity, stability, and solubility .
Scientific Research Applications
Poly(3,4-ethylenedioxythiophene) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of poly(3,4-ethylenedioxythiophene) involves its ability to conduct electricity through the movement of charge carriers along the polymer chain. This conductivity is achieved through the delocalization of π-electrons in the polymer backbone. The polymer can interact with various molecular targets and pathways, making it suitable for applications in electronics and bioelectronics .
Comparison with Similar Compounds
Poly(3,4-ethylenedioxythiophene) is unique compared to other conducting polymers due to its combination of high conductivity, stability, and transparency. Similar compounds include:
Polyaniline: Known for its high conductivity but lacks the transparency of poly(3,4-ethylenedioxythiophene).
Polypyrrole: Offers good conductivity but is less stable and transparent compared to poly(3,4-ethylenedioxythiophene).
Poly(3-hexylthiophene): Provides good solubility and processability but has lower conductivity and stability .
Poly(3,4-ethylenedioxythiophene) stands out due to its balanced properties, making it a versatile material for various applications.
Properties
IUPAC Name |
(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C\COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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